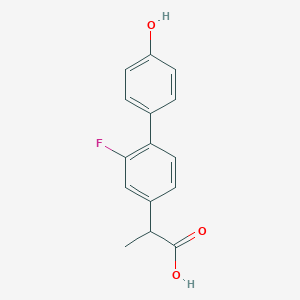

4'-Hydroxyflurbiprofen

説明

4’-Hydroxyflurbiprofen is a member of biphenyls . It is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat the signs and symptoms of osteoarthritis and rheumatoid arthritis .

Synthesis Analysis

The biotransformation of the fluorinated anti-inflammatory drug flurbiprofen was investigated in Cunninghamella spp. Mono- and dihydroxylated metabolites were detected, and the major metabolite 4’-hydroxyflurbiprofen was isolated . Another study also reported the biotransformation of flurbiprofen to 4’-hydroxyflurbiprofen by a recombinant strain of Pichia pastoris .Molecular Structure Analysis

The molecular formula of 4’-Hydroxyflurbiprofen is C15H13FO3 . The IUPAC name is 2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid .Chemical Reactions Analysis

The major metabolic pathway of flurbiprofen metabolized to 4’-hydroxyflurbiprofen is mediated by cytochrome P450 2C9 (CYP2C9) enzyme . The biotransformation of flurbiprofen to 4’-hydroxyflurbiprofen was also observed in Cunninghamella spp .Physical And Chemical Properties Analysis

The molecular weight of 4’-Hydroxyflurbiprofen is 260.26 g/mol . It has a computed XLogP3 value of 3.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .科学的研究の応用

Stereospecific Analysis

4’-Hydroxyflurbiprofen is used in the stereospecific analysis of flurbiprofen and its major metabolites in plasma and urine . This involves the use of direct chiral-phase High-Performance Liquid Chromatography (HPLC) methods for the determination of flurbiprofen and its major metabolites .

Biological Fluids Analysis

The compound is used in the analysis of biological fluids . The quantification of all three analytes, both free and conjugated, in urine is carried out following liquid-liquid extraction using tandem ultraviolet (UV) and fluorescence detection .

Plasma Assay

4’-Hydroxyflurbiprofen is used in plasma assays . The plasma assay is linear (r >0.997) between 0.1–6 μg mL −1 and 0.01–0.6 μg mL −1 for the enantiomers of flurbiprofen and 4’-hydroxyflurbiprofen respectively .

Urine Assay

The compound is used in urine assays . The urine assay is linear (r >0.998) between 0.05–10 μg mL −1, 0.1–20 μg mL −1 and 0.01–2 μg mL −1 for the enantiomers of flurbiprofen, 4’-hydroxyflurbiprofen and 3’-hydroxy-4’-methoxyflurbiprofen respectively .

Enantioselectivity Studies

4’-Hydroxyflurbiprofen is used in studies investigating the enantioselectivity of flurbiprofen . Initial volunteer studies suggest that the disposition of flurbiprofen displays modest enantioselectivity in humans .

Chromatographic Separation

The compound is used in the chromatographic separation and resolution of the enantiomers of flurbiprofen and its two major metabolites .

Safety And Hazards

将来の方向性

The major metabolic pathway of flurbiprofen metabolized to 4’-hydroxyflurbiprofen is mediated by cytochrome P450 2C9 (CYP2C9) enzyme. Therefore, CYP2C9 enzyme activity primarily influences flurbiprofen concentrations . This suggests that future research could focus on the role of CYP2C9 in the metabolism of 4’-Hydroxyflurbiprofen and its implications for drug efficacy and safety.

特性

IUPAC Name |

2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSMMBJBNJDFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967269 | |

| Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxyflurbiprofen | |

CAS RN |

52807-12-2, 80685-20-7 | |

| Record name | 4'-Hydroxyflurbiprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052807122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-acetic acid, 2-fluoro-4'-hydroxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

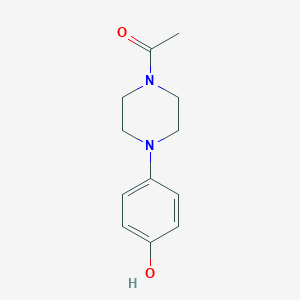

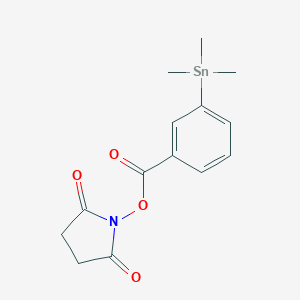

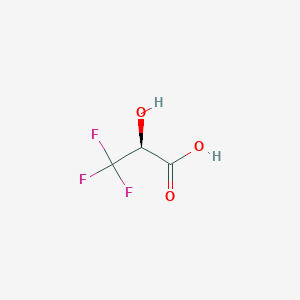

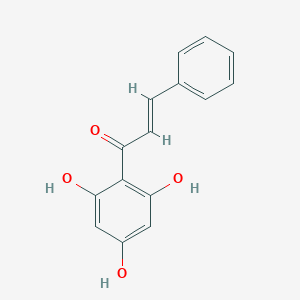

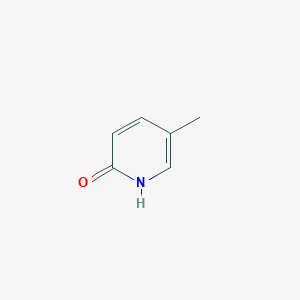

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。